2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Result of Action
The molecular and cellular effects of this compound depend on its specific targets. Potential outcomes include:
- Anti-inflammatory Activity : Some derivatives of indole exhibit anti-inflammatory effects . This compound may similarly modulate inflammation.
- Analgesic Properties : Certain indole-based compounds possess analgesic activity .
- Ulcerogenic Index : Interestingly, derivatives like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed both anti-inflammatory and analgesic activities .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability, solubility, and bioavailability are critical considerations.
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide holds promise for therapeutic exploration. Its multifaceted effects warrant deeper investigation, especially regarding its targets and clinical applications . 🌟
Preparation Methods
The synthesis of 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dioxane and catalysts to promote the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Biological Research: The compound is investigated for its role as an enzyme inhibitor and its potential neuroprotective effects.
Comparison with Similar Compounds
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-fluorobenzothiazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDKALSPLXSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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